molecular formula C13H13N3O2 B11799958 Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate CAS No. 1440526-63-5

Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Katalognummer: B11799958
CAS-Nummer: 1440526-63-5
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: RBSWZUSGTIQPJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound that features a fused pyrazole and pyrrole ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves the cycloaddition of nitrilimines to maleimides. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as N-chlorosuccinimide . The reaction is carried out under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and yield of the product through techniques like recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wirkmechanismus

The mechanism of action of Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves the inhibition of deubiquitylating enzymes such as ubiquitin-specific peptidase 7 (USP7) . This inhibition disrupts the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis of cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is unique due to its fused ring system, which imparts specific chemical properties and biological activities. Its ability to inhibit deubiquitylating enzymes sets it apart from other similar compounds, making it a valuable candidate for anticancer research .

Eigenschaften

CAS-Nummer

1440526-63-5

Molekularformel

C13H13N3O2

Molekulargewicht

243.26 g/mol

IUPAC-Name

benzyl 4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C13H13N3O2/c17-13(18-9-10-4-2-1-3-5-10)16-7-11-6-14-15-12(11)8-16/h1-6H,7-9H2,(H,14,15)

InChI-Schlüssel

RBSWZUSGTIQPJK-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(CN1C(=O)OCC3=CC=CC=C3)NN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.